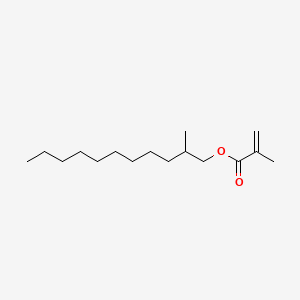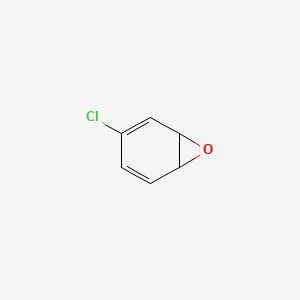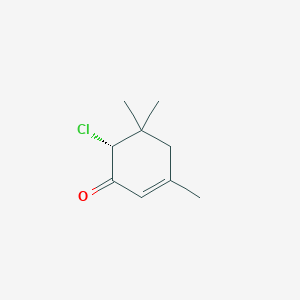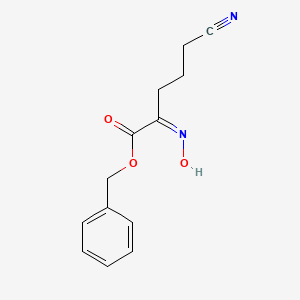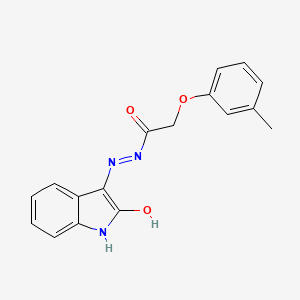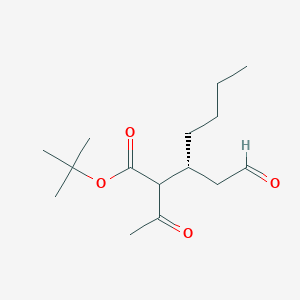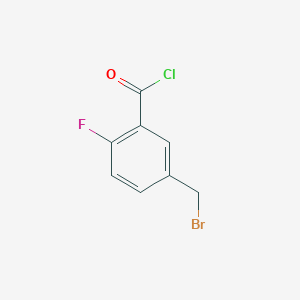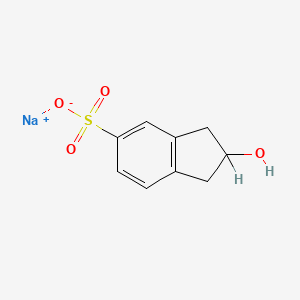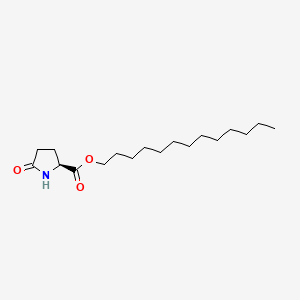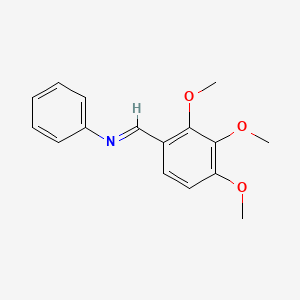
N-(2,3,4-Trimethoxybenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4-Trimethoxybenzylidene)aniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to an aniline moiety, with three methoxy groups substituted at the 2, 3, and 4 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3,4-Trimethoxybenzylidene)aniline can be synthesized through a condensation reaction between 2,3,4-trimethoxybenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of the aldehyde and aniline in a suitable solvent, such as methanol or ethanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trimethoxybenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline and 2,3,4-trimethoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3,4-Trimethoxybenzylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound’s optical properties make it a candidate for use in nonlinear optical devices.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trimethoxybenzylidene)aniline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant in the context of treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-N-(2,4,5-trimethoxybenzylidene)aniline (DTA): This compound is similar in structure but has dimethyl groups instead of methoxy groups at the 2 and 3 positions.
N-(2,4,5-Trimethoxybenzylidene)aniline: Lacks the methoxy group at the 3 position compared to N-(2,3,4-Trimethoxybenzylidene)aniline.
Uniqueness
This compound is unique due to the specific arrangement of methoxy groups on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups can enhance its solubility and potentially its interaction with biological targets.
Properties
CAS No. |
31434-97-6 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-phenyl-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO3/c1-18-14-10-9-12(15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
OVYLXHZACDAJSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


